molecular formula C22H17FN6O2S B10796862 JAK3 covalent inhibitor-1

JAK3 covalent inhibitor-1

Cat. No.: B10796862
M. Wt: 448.5 g/mol
InChI Key: MLJSOTTYIVCEQO-VQTJNVASSA-N
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Description

JAK3 inhibitor 32 is a compound designed to selectively inhibit Janus kinase 3, a member of the Janus kinase family of non-receptor tyrosine kinases. Janus kinase 3 plays a crucial role in immune signaling and is involved in various inflammatory and autoimmune disorders. The development of selective inhibitors for Janus kinase 3 is significant due to its potential therapeutic applications in treating diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer .

Preparation Methods

The synthesis of JAK3 inhibitor 32 involves several key steps:

    Starting Material: The synthesis begins with a suitable aromatic or heteroaromatic compound.

    Functionalization: The aromatic compound undergoes functionalization to introduce reactive groups such as halogens or hydroxyl groups.

    Cyclization: The functionalized intermediate is subjected to cyclization reactions to form the core structure of the inhibitor.

    Substitution: Specific substituents are introduced to enhance the selectivity and potency of the inhibitor.

    Purification: The final product is purified using techniques such as chromatography to obtain JAK3 inhibitor 32 in high purity

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

JAK3 inhibitor 32 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include various intermediates and the final inhibitor compound.

Scientific Research Applications

JAK3 inhibitor 32 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors.

    Biology: Employed in cellular assays to investigate the role of Janus kinase 3 in immune signaling pathways.

    Medicine: Potential therapeutic agent for treating autoimmune and inflammatory diseases.

    Industry: Utilized in the development of new drugs targeting Janus kinase 3 .

Mechanism of Action

JAK3 inhibitor 32 exerts its effects by covalently binding to a specific cysteine residue (Cys909) in the Janus kinase 3 enzyme. This binding inhibits the kinase activity of Janus kinase 3, preventing the phosphorylation of downstream signaling molecules in the Janus kinase-signal transducer and activator of transcription pathway. This inhibition disrupts the signaling cascade, leading to reduced immune and inflammatory responses .

Comparison with Similar Compounds

JAK3 inhibitor 32 is unique due to its high selectivity for Janus kinase 3 compared to other Janus kinase family members. Similar compounds include:

JAK3 inhibitor 32 stands out due to its covalent binding mechanism and high selectivity, making it a promising candidate for targeted therapies.

Properties

Molecular Formula

C22H17FN6O2S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(1R,3S)-3-(cyanoamino)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-3-fluorobenzenesulfonamide

InChI

InChI=1S/C22H17FN6O2S/c23-14-2-1-3-15(9-14)32(30,31)29-20-10-19(26-11-24)18-8-13(4-5-16(18)20)21-17-6-7-25-22(17)28-12-27-21/h1-9,12,19-20,26,29H,10H2,(H,25,27,28)/t19-,20+/m0/s1

InChI Key

MLJSOTTYIVCEQO-VQTJNVASSA-N

Isomeric SMILES

C1[C@H](C2=C([C@H]1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F

Canonical SMILES

C1C(C2=C(C1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F

Origin of Product

United States

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